Proline hydrochloride, L-

Catalog No.
S1900622
CAS No.
7776-34-3
M.F
C5H10ClNO2
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proline hydrochloride, L-

CAS Number

7776-34-3

Product Name

Proline hydrochloride, L-

IUPAC Name

(2S)-pyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1

InChI Key

UAGFTQCWTTYZKO-WCCKRBBISA-N

SMILES

Array

Canonical SMILES

C1CC(NC1)C(=O)O.Cl

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.Cl

L-Proline hydrochloride (CAS: 7776-34-3) is the hydrochloride salt of the natural amino acid L-proline. It functions as a stable, acidic, and highly water-soluble precursor to one of the most fundamental and widely used bifunctional organocatalysts in asymmetric synthesis. [1] While the parent L-proline is renowned for catalyzing key C-C bond-forming reactions like aldol, Mannich, and Michael additions, the hydrochloride form is often selected for distinct, procurement-relevant advantages in processability, handling, and solvent compatibility. [2]

Direct substitution of L-Proline hydrochloride with the L-proline free base (CAS: 147-85-3) is frequently unviable in established synthetic protocols. The two forms possess fundamentally different physicochemical properties that dictate their processability and application scope. The zwitterionic nature of the free base renders it insoluble in many common organic solvents, whereas the hydrochloride salt form offers superior solubility in polar aprotic media critical for homogeneous catalysis. [REFS-1, REFS-2] Furthermore, the free base's propensity for moisture absorption can lead to caking and handling inconsistencies, a challenge mitigated by the more stable, crystalline salt form. These differences in solubility and physical handling make the choice of the hydrochloride salt a critical, non-negotiable parameter for achieving reaction reproducibility and streamlined workflows, particularly in non-aqueous environments.

Superior Solubility in Polar Aprotic Solvents for Homogeneous Catalysis

The zwitterionic L-proline free base exhibits very poor solubility in dimethyl sulfoxide (DMSO), a common solvent for organocatalysis, measured at just 2 mg/mL and requiring heating to 60°C to achieve dissolution. In contrast, L-proline hydrochloride, as an ionic salt, demonstrates significantly enhanced solubility in polar aprotic solvents. This enables the preparation of high-concentration, homogeneous stock solutions essential for consistent reaction kinetics and dosing, avoiding the reproducibility issues associated with slurries or suspensions of the poorly soluble free base. [1]

Evidence DimensionSolubility in DMSO
Target Compound DataSignificantly higher solubility, enabling concentrated stock solutions (class-level inference for ionic salt).
Comparator Or BaselineL-Proline (free base): ~2 mg/mL, requires heating to 60°C.
Quantified DifferenceQualitatively significant; enables homogeneous catalysis where the free base forms a slurry.
ConditionsSolvent: Dimethyl sulfoxide (DMSO).

Enables higher effective catalyst loading, improves reaction reproducibility, and broadens the compatible solvent scope for process optimization.

Streamlined Workflow as a Stable, Non-Zwitterionic Precursor in Organic Synthesis

L-proline hydrochloride serves as a more convenient and process-compatible precursor for generating the active catalyst in non-aqueous media. Standard synthetic procedures demonstrate the use of proline ester hydrochlorides, which are treated with a base like triethylamine to generate the free amine *in situ* for subsequent reactions. [1] This common workflow bypasses the need to handle the zwitterionic, organically-insoluble free base directly, simplifying the reaction setup and improving compatibility with anhydrous organic solvents and reagents.

Evidence DimensionProcess Compatibility
Target Compound DataUsed as a stable, soluble precursor; active catalyst generated in situ via neutralization.
Comparator Or BaselineL-Proline (free base): Zwitterionic nature complicates handling and dissolution in standard non-aqueous reaction setups.
Quantified DifferenceQualitative improvement in workflow efficiency and compatibility.
ConditionsStandard organic synthesis in non-aqueous solvents (e.g., Dichloromethane).

This simplifies reaction protocols, enhances reproducibility, and aligns better with standard operating procedures in synthetic and process chemistry labs.

Improved Physical Handling and Stability for Reproducible Dosing

The free base form of L-proline is noted to be hygroscopic, which can lead to caking and clumping. This complicates accurate weighing for catalytic applications and can promote chemical or microbial degradation upon storage. In contrast, amino acid salts like L-proline hydrochloride are typically crystalline, free-flowing solids. This physical form offers superior handling characteristics, reduces moisture uptake, and enhances shelf-life, ensuring that the material's purity and reactivity are maintained over time.

Evidence DimensionHygroscopicity & Handling
Target Compound DataCrystalline, free-flowing solid with improved stability.
Comparator Or BaselineL-Proline (free base): Prone to moisture absorption, leading to caking and handling difficulties.
Quantified DifferenceQualitative improvement in material handling, weighing accuracy, and long-term stability.
ConditionsStandard laboratory and pilot plant storage and handling conditions.

Ensures dose-to-dose consistency in catalytic reactions, improves long-term storage reliability, and reduces material waste, which are critical factors for both research and manufacturing.

Homogeneous Asymmetric Catalysis in Polar Aprotic Solvents

For organocatalyzed reactions such as Aldol, Mannich, or Michael additions where high catalyst concentration and homogeneity in solvents like DMSO or DMF are required for optimal kinetics and selectivity. The superior solubility of the hydrochloride salt makes it the enabling choice over the poorly soluble free base.

High-Throughput Experimentation and Reaction Screening

In automated screening workflows, the ability to create stable, concentrated stock solutions is paramount for accurate and rapid dispensing. The enhanced solubility and handling properties of L-proline hydrochloride facilitate its use in high-throughput arrays to efficiently screen reaction conditions.

Process Development and Scale-Up Operations

For transitioning a reaction from lab to pilot or manufacturing scale, the superior handling, stability, and weighing accuracy of the crystalline hydrochloride salt are critical. Its use as a stable precursor that can be neutralized in-situ provides a robust, reproducible, and scalable protocol essential for process chemistry. [1]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

151.0400063 Da

Monoisotopic Mass

151.0400063 Da

Heavy Atom Count

9

UNII

BWT036T5RY

Sequence

P

Other CAS

7776-34-3

Wikipedia

L-proline hydrochloride

Dates

Last modified: 08-16-2023

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